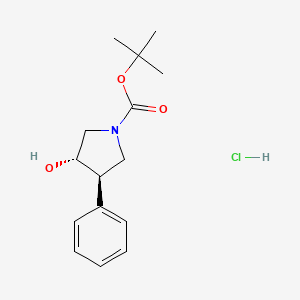![molecular formula C10H9FN2O2S B12843279 Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of amino groups at positions 3 and 6, a fluorine atom at position 5, and a methyl ester group at position 2 on the benzo[b]thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of an amino group.
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: Lacks the amino groups present in the target compound.
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-fluoro-, methyl ester: Similar structure with an amino group at position 3 and a fluorine atom at position 6.
Uniqueness
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino groups and a fluorine atom on the benzo[b]thiophene ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9FN2O2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3 |
Clé InChI |
CPJGRUBINUFXRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)

